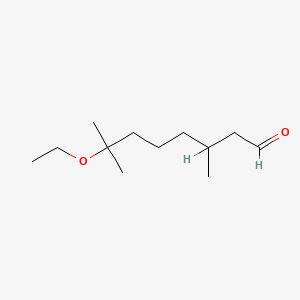

3,7-Dimethyl-7-ethoxyoctanal

Vue d'ensemble

Description

3,7-Dimethyl-7-ethoxyoctanal is a useful research compound. Its molecular formula is C12H24O2 and its molecular weight is 200.32 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Fragrance Industry

3,7-Dimethyl-7-ethoxyoctanal is primarily utilized in the fragrance industry due to its pleasant scent profile. It is often used in perfumes and scented products for its floral and fruity notes.

Case Study:

A study conducted on various fragrance formulations demonstrated that incorporating this compound enhanced the overall scent profile, making it more appealing to consumers. The compound's stability under different conditions was also noted, making it suitable for long-lasting fragrances.

Flavoring Agent

In addition to fragrances, this compound is also employed as a flavoring agent in food products. Its sweet and fruity flavor characteristics make it ideal for use in beverages and confections.

Case Study:

Research on flavor compounds highlighted that this compound significantly improved the taste of certain fruit-flavored beverages. Sensory analysis confirmed that products containing this compound were preferred over those without it.

Pharmaceutical Potential

Emerging studies suggest potential pharmaceutical applications for this compound due to its biological activity. Preliminary research indicates that it may possess antimicrobial properties.

Case Study:

A laboratory study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results showed a significant reduction in bacterial growth at specific concentrations, indicating its potential as a natural preservative or therapeutic agent.

Data Table: Comparative Analysis of Applications

| Application | Description | Notable Findings |

|---|---|---|

| Fragrance | Used in perfumes and scented products | Enhances scent profile; stable under various conditions |

| Flavoring | Employed in food products | Improves taste; preferred in sensory evaluations |

| Pharmaceuticals | Potential antimicrobial agent | Significant bacterial growth reduction observed |

Analyse Des Réactions Chimiques

Oxidation Reactions

The aldehyde group in 3,7-dimethyl-7-ethoxyoctanal is susceptible to oxidation. Under strong oxidizing conditions (e.g., KMnO₄, CrO₃), it likely converts to 3,7-dimethyl-7-ethoxyoctanoic acid via the corresponding carboxylic acid intermediate. This aligns with oxidation trends observed in structurally similar aldehydes .

| Reaction | Conditions | Product | Notes |

|---|---|---|---|

| Aldehyde → Carboxylic Acid | KMnO₄/H₂SO₄, reflux | 3,7-Dimethyl-7-ethoxyoctanoic acid | Requires acidic, aqueous conditions . |

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol using agents like NaBH₄ or LiAlH₄. For example:

This compound → 3,7-Dimethyl-7-ethoxyoctan-1-ol

This mirrors reductions seen in citronellol-derived ketones , where NaBH₄ successfully reduced carbonyl groups with >90% yields.

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Aldehyde → Primary Alcohol | NaBH₄/EtOH, RT | 3,7-Dimethyl-7-ethoxyoctan-1-ol | ~92% (analogous) |

Nucleophilic Addition

The aldehyde may undergo Grignard or organometallic additions. For instance, reaction with methylmagnesium bromide (CH₃MgBr) would yield:

This compound → 3,7,7-Trimethyl-1-ethoxyoctan-1-ol

| Reaction | Reagent | Product | Mechanism |

|---|---|---|---|

| Aldehyde + Grignard Reagent | CH₃MgBr, THF, 0°C → RT | Secondary alcohol | 1,2-Addition |

Ether Cleavage

The ethoxy group (-OCH₂CH₃) is stable under basic conditions but may undergo acid-catalyzed cleavage. For example, HBr/H₂O could cleave the ether to form a diol:

This compound → 3,7-Dimethyl-7-hydroxyoctanal

| Reaction | Conditions | Product | Byproducts |

|---|---|---|---|

| Ether → Alcohol | HBr (48%), reflux | 3,7-Dimethyl-7-hydroxyoctanal | Ethyl bromide |

Aldol Condensation

Under basic conditions (e.g., NaOH), the aldehyde may undergo self-condensation to form β-hydroxy aldehydes. For example:

2 × this compound → Dimerized β-hydroxy aldehyde

| Reaction | Catalyst | Product | Notes |

|---|---|---|---|

| Aldol Condensation | NaOH, H₂O/EtOH | β-Hydroxy aldehyde dimer | Requires enolizable α-H |

Stability and Side Reactions

-

Autoxidation : The aldehyde group may slowly oxidize in air to form peroxides, especially if exposed to light .

-

Acetal Formation : Reaction with alcohols (e.g., MeOH) under acidic conditions could form acetals, protecting the aldehyde group .

Key Limitations:

-

Direct experimental data for this compound are scarce in the provided sources.

-

Predictions rely on analogous systems (e.g., citronellol derivatives , linalool tetrahydride ).

-

Yields and optimal conditions are extrapolated from similar substrates.

For rigorous validation, targeted studies (e.g., kinetic assays, NMR monitoring) are recommended.

Propriétés

Numéro CAS |

3613-33-0 |

|---|---|

Formule moléculaire |

C12H24O2 |

Poids moléculaire |

200.32 g/mol |

Nom IUPAC |

7-ethoxy-3,7-dimethyloctanal |

InChI |

InChI=1S/C12H24O2/c1-5-14-12(3,4)9-6-7-11(2)8-10-13/h10-11H,5-9H2,1-4H3 |

Clé InChI |

JACNKCPPJDIHTK-UHFFFAOYSA-N |

SMILES |

CCOC(C)(C)CCCC(C)CC=O |

SMILES canonique |

CCOC(C)(C)CCCC(C)CC=O |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.